1-(3-cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide
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Overview
Description
1-(3-Cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, a cyano group, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the cyano group, and coupling with the piperidine ring. Specific synthetic routes and reaction conditions may vary, but common methods include:
Formation of Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.
Coupling with Piperidine Ring: This step can be performed using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(3-Cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
1-(3-Cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide: This compound also features a quinoline core and is studied for its kinase inhibitory activity.
4-Ethynylthioanisole: This compound contains a methylsulfanyl group and is used in various organic synthesis applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-30-20-8-6-17(7-9-20)15-27-24(29)18-10-12-28(13-11-18)23-19(14-25)16-26-22-5-3-2-4-21(22)23/h2-9,16,18H,10-13,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLKIMEHOSSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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